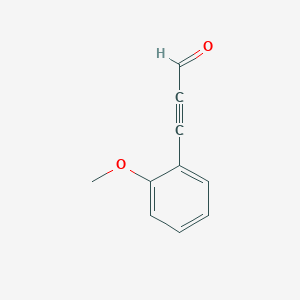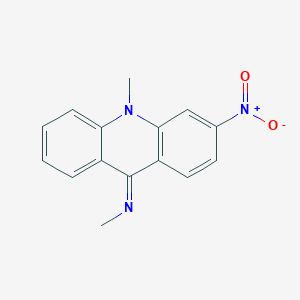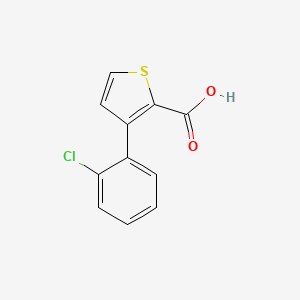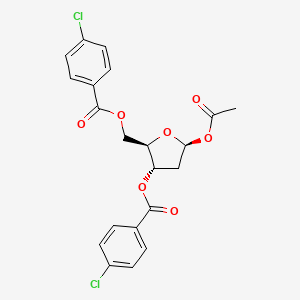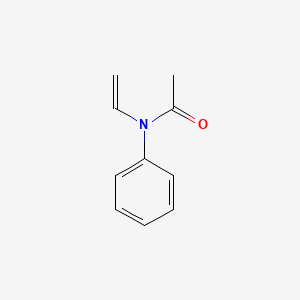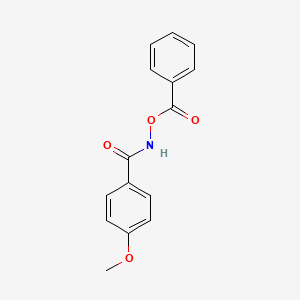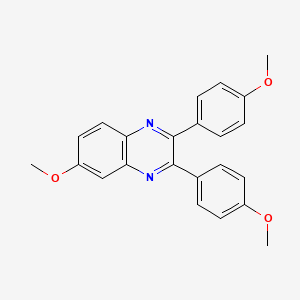![molecular formula C16H16O B14130693 1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where the ethanone group is attached to the 4th position of the biphenyl ring, and the 2nd and 6th positions are substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as ethanoyl chloride) and an aromatic compound (2,6-dimethylbiphenyl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents is optimized to maximize yield and minimize by-products. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, especially at positions ortho and para to the methyl groups. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in concentrated sulfuric acid.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone can be compared with other biphenyl derivatives such as:
Biphenyl: The parent compound, which lacks the ethanone and methyl substituents.
2,6-Dimethylbiphenyl: Similar structure but without the ethanone group.
4-Acetylbiphenyl: Similar structure but without the methyl groups.
The uniqueness of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone lies in the combination of the ethanone group and the methyl substituents, which confer distinct chemical and physical properties, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-[4-(2,6-dimethylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H16O/c1-11-5-4-6-12(2)16(11)15-9-7-14(8-10-15)13(3)17/h4-10H,1-3H3 |
Clave InChI |
MSGZXJLWMJZLLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)

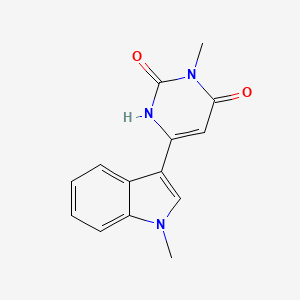
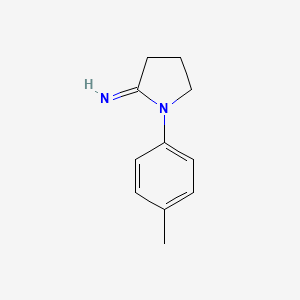
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)
